3-Ethyl-4-methylphenyl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, which is further esterified with 4-nitrobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 3-ethyl-4-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Hydrolysis: Aqueous acid or base
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 3-Ethyl-4-methylphenyl 4-aminobenzoate
Hydrolysis: 3-Ethyl-4-methylphenol and 4-nitrobenzoic acid
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular pathways involved include:
Reduction Pathway: Formation of reactive intermediates
Hydrolysis Pathway: Release of active metabolites
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-4-methylphenyl 4-aminobenzoate
- 3-Methyl-4-nitrobenzoic acid
- Ethyl 4-nitrobenzoate
Uniqueness
3-Ethyl-4-methylphenyl 4-nitrobenzoate is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzoate ester group provides distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
92963-86-5 |
---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
(3-ethyl-4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H15NO4/c1-3-12-10-15(9-4-11(12)2)21-16(18)13-5-7-14(8-6-13)17(19)20/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
HIZHZSFIMQFWOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.